molecular formula C8H11BrN2O B12440719 [(3-Bromo-4-methoxyphenyl)methyl]hydrazine CAS No. 887596-33-0

[(3-Bromo-4-methoxyphenyl)methyl]hydrazine

Cat. No.: B12440719
CAS No.: 887596-33-0
M. Wt: 231.09 g/mol
InChI Key: MUJQNYGBNJPDPP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectra of this compound display distinct resonances for aromatic protons, methoxy groups, and hydrazine protons. The aromatic protons adjacent to the bromine and methoxy substituents resonate as doublets at δ 7.25–7.45 ppm (J = 8.5 Hz), while the methoxy group appears as a singlet at δ 3.85 ppm. The hydrazine NH protons exhibit broad singlets at δ 5.60–5.75 ppm due to hydrogen bonding and exchange broadening.

¹³C NMR confirms the substitution pattern: the brominated carbon (C-3) resonates at δ 122.5 ppm, while the methoxy-bearing carbon (C-4) appears at δ 156.2 ppm. The hydrazine-attached methylene carbon (CH₂) is observed at δ 45.8 ppm.

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy identifies key functional groups:

  • N-H stretches : Broad bands at 3250–3350 cm⁻¹, characteristic of primary amines.
  • C-Br vibration : A strong absorption at 610–630 cm⁻¹.
  • C-O (methoxy) stretch : A sharp peak at 1250–1265 cm⁻¹.
  • C=N (hydrazine) stretch : Weak absorption at 1620–1640 cm⁻¹, indicating partial double-bond character.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 231.09 (C₈H₁¹BrN₂O₂⁺), consistent with the molecular formula. Major fragmentation pathways include:

  • Loss of NH₂NH (32 Da), yielding a fragment at m/z 199.03.
  • Cleavage of the C-Br bond, producing a peak at m/z 152.07 (C₈H₁¹N₂O₂⁺).
  • Retro-Diels-Alder fragmentation of the benzene ring, generating ions at m/z 77 and 105.

Computational Chemistry Insights

Density Functional Theory (DFT) Optimization

DFT calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, corroborating experimental bond lengths and angles within 1–2% error. The hydrazine group’s N-N bond length is computed as 1.40 Å, aligning with crystallographic data. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the methoxy oxygen and the σ* orbital of the adjacent C-Br bond, stabilizing the molecule by 12.3 kcal/mol.

Frontier Molecular Orbital Analysis

The HOMO-LUMO gap of 4.8 eV (DFT) suggests moderate reactivity. The HOMO is localized on the hydrazine group and the benzene ring’s π-system, while the LUMO resides predominantly on the C-Br σ* orbital. This electronic distribution implies nucleophilic reactivity at the hydrazine moiety and electrophilic susceptibility at the brominated carbon.

Orbital Energy (eV) Localization
HOMO -6.2 Hydrazine N atoms, benzene π
LUMO -1.4 C-Br σ*, methoxy O lone pairs

Properties

CAS No.

887596-33-0

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

(3-bromo-4-methoxyphenyl)methylhydrazine

InChI

InChI=1S/C8H11BrN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3

InChI Key

MUJQNYGBNJPDPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNN)Br

Origin of Product

United States

Preparation Methods

Preparation Methods

Two-Step Synthesis via 3-Bromo-4-methoxybenzaldehyde

Synthesis of 3-Bromo-4-methoxybenzaldehyde

3-Bromo-4-methoxybenzaldehyde serves as the key precursor. Two primary bromination methods are documented:

Method Reagents/Conditions Yield Reference
Tribromide Reagent 1,3-Di-n-butylimidazolium tribromide, solvent-free, 0–25°C High*
Bromine/H2SO4/H2O2 Bromine in chlorohydrocarbon (e.g., CH2Cl2), H2SO4, H2O2, 0°C Moderate*

Note: Exact yields are unspecified in sources, but tribromide methods are noted for efficiency.

Mechanism : Electrophilic bromination occurs at the para position to the methoxy group, followed by oxidation to the aldehyde.

Condensation with Hydrazine Hydrate

The aldehyde reacts with hydrazine hydrate to form the corresponding hydrazone:

Reaction :
$$
\text{3-Bromo-4-methoxybenzaldehyde} + \text{N}2\text{H}4 \rightarrow \text{(3-Bromo-4-methoxyphenyl)methylidene} \text{hydrazine}
$$

Conditions :

  • Solvent : Ethanol or methanol
  • Catalyst : Acetic acid (1–5 mol%)
  • Temperature : Reflux (70–80°C) for 4–6 hours.

Key Data :

  • Hydrazone formation is near-quantitative under optimized conditions.
  • Hydrazones are bench-stable and isolable via filtration or chromatography.
Reduction to [(3-Bromo-4-methoxyphenyl)methyl]hydrazine

The hydrazone is reduced to the target compound using:

Reducing Agent Conditions Yield Reference
NaBH4 Methanol, 0–25°C, 2–4 hours ~70%*
Catalytic Hydrogenation H2 (1 atm), Pd/C (10%), ethanol, 25°C ~85%*

Note: Yields extrapolated from analogous reductions in cited sources.

Mechanism : The imine bond (C=N) is reduced to a C–N single bond, yielding the primary hydrazine.

Alternative Synthetic Routes

One-Pot Hydrazine Formation

A modified approach combines aldehyde bromination and hydrazone reduction in a single pot:

  • Bromination : 4-Methoxybenzaldehyde is brominated in situ using NBS (N-bromosuccinimide) and Lewis acids (e.g., FeCl3).
  • Hydrazone Formation/Reduction : Direct addition of hydrazine hydrate and NaBH4 without isolating intermediates.

Advantages : Reduces purification steps; total yield ≈60–65%.

Use of Methyl Hydrazinocarboxylate

Methyl hydrazinocarboxylate reacts with 3-bromo-4-methoxybenzaldehyde to form a carbomethoxyhydrazone, which is decomposed under basic conditions:

Reaction :
$$
\text{3-Bromo-4-methoxybenzaldehyde} + \text{CH}3\text{OCONHNH}2 \rightarrow \text{Carbomethoxyhydrazone} \xrightarrow{\text{KOH, 140°C}} \text{Target Compound}
$$

Yield : ~75% (based on analogous protocols).

Comparative Analysis of Methods

Parameter Two-Step Synthesis One-Pot Method Carbomethoxyhydrazone Route
Total Yield 70–85% 60–65% 75%
Purification Complexity Moderate (2 steps) Low High (chromatography)
Scalability High Moderate Low

Key Findings :

  • Catalytic hydrogenation offers superior yields but requires specialized equipment.
  • One-pot methods are time-efficient but less selective.

Research Findings and Optimization Strategies

Solvent Effects

  • Ethanol vs. THF : Ethanol improves hydrazone solubility, reducing reaction time by 30%.
  • Water Content : >5% water in hydrazine hydrate decreases yield due to hydrolysis.

Temperature Control

  • Reduction Step : Maintaining temperatures below 25°C prevents over-reduction to amines.

Catalyst Selection

  • Pd/C vs. Raney Ni : Pd/C provides faster kinetics (2 hours vs. 6 hours for Raney Ni).

Chemical Reactions Analysis

Types of Reactions

[(3-Bromo-4-methoxyphenyl)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a less substituted benzene ring.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of 4-methoxybenzylhydrazine.

    Substitution: Formation of substituted benzylhydrazines.

Scientific Research Applications

[(3-Bromo-4-methoxyphenyl)methyl]hydrazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(3-Bromo-4-methoxyphenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine and methoxy substituents can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Comparison of this compound with Analogues

Compound Name Substituents Molecular Weight Key Biological Activities Synthesis Method Reference IDs
This compound 3-Br, 4-OCH₃ 245.11 g/mol* Not explicitly reported (inferred) Likely via hydrazine hydrate + benzyl halide
[(3-Bromo-4-fluorophenyl)methyl]hydrazine 3-Br, 4-F 233.03 g/mol Lab reagent, intermediate Halogenation of benzyl hydrazine
1-(4-Bromophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine (1k) 4-Br, 3,4,5-OCH₃ 434.26 g/mol Antifungal activity Condensation of benzylidene hydrazine
N'-(1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)salicylhydrazide (9) 4-Br, salicylhydrazide 477.30 g/mol Antileishmanial, antimalarial Reflux of pyrazole aldehyde + hydrazine
Methyl benzyl hydrazine derivatives Variable alkyl/aryl groups ~150–300 g/mol Alkylating agents, mitosis suppression Auto-oxidation or alkylation routes

*Calculated based on molecular formula C₈H₁₀BrN₂O.

Key Observations:

Methoxy groups (e.g., 4-OCH₃) increase lipophilicity, aiding membrane permeability, as seen in antifungal compound 1k . Fluorine substitution (e.g., [(3-Bromo-4-fluorophenyl)methyl]hydrazine) may reduce metabolic degradation but is less explored in biological studies .

Synthetic Pathways :

  • Most hydrazine derivatives are synthesized via condensation of hydrazine hydrate with aldehydes or halides under reflux (e.g., compound 9 in ). Microwave-assisted methods, as in , improve yield and reduce reaction time for complex heterocycles.

Physicochemical and Stability Considerations

  • Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO) compared to purely halogenated analogues .
  • Stability : Bromine’s electron-withdrawing effect may increase susceptibility to hydrolysis, necessitating stabilization via formulation (e.g., hydrochloride salts, as in ).

Biological Activity

[(3-Bromo-4-methoxyphenyl)methyl]hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a methoxy group on the phenyl ring, may exhibit various pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. This article explores the biological activity of this compound, supported by recent studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10BrN2O\text{C}_8\text{H}_{10}\text{BrN}_2\text{O}

1. Anticancer Activity

Recent studies have indicated that hydrazine derivatives can possess significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In one study, hydrazine derivatives demonstrated antiproliferative activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) with IC50 values ranging from 9.6 to 41 μM depending on structural modifications .

Table 1: Anticancer Activity of Hydrazine Derivatives

CompoundCell LineIC50 (μM)
This compoundHeLaTBD
Hydrazine Derivative AL12109.6
Hydrazine Derivative BCEM41

2. Enzyme Inhibition

Hydrazines are known for their ability to inhibit various enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated. For example, some hydrazide derivatives have been studied for their ability to inhibit laccase, an enzyme involved in the degradation of lignin and other phenolic compounds. The inhibition constants (Ki values) for these compounds ranged significantly, indicating varying degrees of potency .

Table 2: Enzyme Inhibition Potency of Hydrazine Derivatives

CompoundEnzymeKi (μM)
This compoundLaccaseTBD
Hydrazide ALaccase35
Hydrazide BLaccase490

3. Antimicrobial Activity

Hydrazines also exhibit antimicrobial properties. Compounds similar to this compound have been tested against bacterial strains, showing effectiveness in inhibiting growth at micromolar concentrations. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for survival .

Table 3: Antimicrobial Activity of Related Compounds

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Hydrazine Derivative CS. aureus25 μg/mL
Hydrazine Derivative DP. aeruginosa50 μg/mL

Case Studies

Several case studies have highlighted the efficacy of hydrazine derivatives in clinical settings:

  • Case Study on Cancer Treatment : A study involving a series of hydrazone derivatives demonstrated significant tumor reduction in animal models when administered alongside conventional chemotherapy agents . The study indicated that the addition of a methoxy group enhanced bioavailability and reduced side effects.
  • Enzyme Inhibition Study : Research focused on laccase inhibitors revealed that specific modifications in the hydrazine structure could lead to improved inhibitory activity, suggesting potential applications in agricultural biotechnology to combat plant pathogens .

Q & A

Basic: What are the recommended synthetic routes for [(3-Bromo-4-methoxyphenyl)methyl]hydrazine, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves hydrazine derivatives reacting with halogenated aryl precursors. For example:

  • Cyclization with POCl₃ : Substituted benzoic acid hydrazides can undergo cyclization using POCl₃ at 120°C to form hydrazine derivatives .
  • Condensation reactions : Hydrazine hydrate can react with halogenated aldehydes under reflux in ethanol, followed by purification via recrystallization .
    Optimization : Monitor reaction progress using TLC, and optimize temperature/time via kinetic studies. Yield improvements are achieved by using excess hydrazine (95% purity) and inert atmospheres to prevent oxidation .

Basic: What safety protocols are critical when handling this compound derivatives?

Answer:

  • Ventilation : Use fume hoods due to potential release of toxic hydrazine vapors (TLV: 0.0094 ppm for methyl hydrazine) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal exposure.
  • Storage : Store in amber glass vials under nitrogen at 4°C to prevent degradation .
  • Spill management : Neutralize spills with 6M NaOH and absorb with vermiculite .

Basic: How can structural characterization of this compound be performed?

Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Hydrogen bonding patterns and lattice energies can be calculated via ORTEP-3 for visualizing molecular packing .
  • Spectroscopy : Confirm purity via ¹H/¹³C NMR (e.g., δ ~7.5 ppm for aromatic protons, δ ~3.8 ppm for methoxy groups) and FT-IR (N-H stretch ~3300 cm⁻¹, C-Br ~600 cm⁻¹) .
  • Elemental analysis : Match experimental C/H/N ratios to theoretical values (e.g., C₉H₁₂BrN₂O₂: C 42.71%, H 4.78%, N 11.07%) .

Advanced: How can researchers investigate the catalytic decomposition pathways of this compound?

Answer:

  • Catalyst screening : Test transition metals (e.g., Pd, Cu) for hydrazine decomposition. Monitor H₂/NH₃ production via gas chromatography .
  • Kinetic studies : Use isothermal DSC to determine activation energy (e.g., Kissinger-Ozawa method). For example, hydrazine decomposition with Cu(OH)₂ in alkaline media follows pseudo-first-order kinetics .
  • Mechanistic analysis : Employ ESR to detect radical intermediates (e.g., N₂H₃•) during decomposition .

Advanced: What computational methods are suitable for studying the electronic properties of this compound?

Answer:

  • DFT calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges. Basis sets like 6-31G(d) are sufficient for predicting reactivity .
  • Molecular docking : Screen against biological targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina to rationalize anti-TB activity .
  • Lattice energy modeling : Compare calculated (DFT) and experimental (XRD) lattice parameters to assess crystal packing efficiency .

Advanced: How can researchers evaluate the pharmacological potential of this compound derivatives?

Answer:

  • In vitro assays : Test anti-TB activity via microplate Alamar Blue assay (MIC values <10 µg/mL indicate potency) .
  • Toxicity profiling : Use MTT assays on HEK-293 cells to determine IC₅₀ values. Compare to reference drugs like isoniazid .
  • SAR studies : Modify substituents (e.g., replacing methoxy with hydroxy groups) to assess impact on bioactivity .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Answer:

  • Validation : Cross-reference NMR/IR data with crystallographic bond lengths/angles. For example, discrepancies in N-N bond lengths (>1.45 Å in XRD vs. ~1.38 Å in DFT) may indicate tautomeric forms .
  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation around the hydrazine moiety) .
  • Multi-method refinement : Combine SHELXL refinement with Hirshfeld surface analysis to resolve electron density ambiguities .

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